Coumermycin sodium

Antibacterial MIC MRSA

Choose Coumermycin sodium for its unmatched potency and unique bispyrrole structure, delivering at least 10-fold greater DNA gyrase inhibition than novobiocin analogs. Its distinct resistance profile—remaining active against GyrB mutants that confer high-level novobiocin resistance—makes it an essential, non-substitutable tool for anti-MRSA research and next-generation gyrase inhibitor development. Ideal as a high-potency positive control (MIC90 ≤0.002 μg/ml) for AST panel validation.

Molecular Formula C55H58N5NaO20
Molecular Weight 1132.1 g/mol
CAS No. 4575-42-2
Cat. No. B10859753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumermycin sodium
CAS4575-42-2
Molecular FormulaC55H58N5NaO20
Molecular Weight1132.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)[O-])O)C)O.[Na+]
InChIInChI=1S/C55H59N5O20.Na/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30;/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66);/q;+1/p-1/t38-,39-,42+,43+,44-,45-,52-,53-;/m1./s1
InChIKeyWTUXHNVTMYDUAM-DHHSFAMCSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coumermycin Sodium: Aminocoumarin Antibiotic Targeting DNA Gyrase B


Coumermycin sodium (Coumermycin A1) is a natural aminocoumarin antibiotic produced by Streptomyces rishiriensis [1]. It acts as a potent and selective inhibitor of the bacterial DNA gyrase B subunit (GyrB), blocking the ATP-dependent DNA supercoiling essential for replication and transcription [1][2]. This mechanism is distinct from quinolones that target the DNA breakage-reunion activity of the enzyme [1]. Characterized by a unique bispyrrole structure, it exhibits an extremely narrow spectrum, being highly active against Gram-positive cocci, particularly Staphylococcus spp. [2].

Why Aminocoumarins Cannot Be Interchanged: A Comparative Analysis of Coumermycin Sodium


Despite sharing a core aminocoumarin scaffold with novobiocin and clorobiocin, coumermycin sodium exhibits pronounced structural and functional differentiation that precludes simple generic substitution. Key differences include its unique bispyrrole structure, which confers significantly enhanced potency against DNA gyrase compared to the novobiocin series [1][2]. This structural divergence translates into disparate resistance profiles: specific mutations in the GyrB subunit of S. aureus can confer high-level resistance to novobiocin while leaving coumermycin activity largely intact [3][4]. Furthermore, their antibacterial spectra, in vivo efficacy in MRSA models, and practical handling properties (e.g., solubility) differ markedly, underscoring the need for evidence-based selection. The following quantitative evidence establishes exactly where coumermycin sodium's performance diverges from its closest analogs.

Coumermycin Sodium: Quantitative Evidence for Differentiated Antibacterial Performance


Coumermycin Demonstrates Superior Potency Against MRSA and MSSA Compared to Vancomycin and Other Clinical Agents

Coumermycin exhibits extraordinarily high activity against methicillin-resistant and -susceptible Staphylococcus spp., with a reported MIC90 of ≤0.002 μg/ml [1]. This potency is 250- to 500-fold greater than that of vancomycin, which has an MIC90 of 0.5-1.0 μg/ml against the same organisms in head-to-head studies [2][3]. A separate comparative study of 33 MRSA clinical isolates confirmed coumermycin was the most active agent tested, surpassing vancomycin, fusidic acid, and cotrimoxazole in a broth microdilution assay [4].

Antibacterial MIC MRSA

Coumermycin's Bispyrrole Structure Confers 10-Fold Superior Gyrase Inhibition Over Novobiocin Analogs

The unique bispyrrole moiety of coumermycin A1 provides a significant advantage in target engagement. A comparative study of aminocoumarins on E. coli DNA gyrase demonstrated that the 3'-ester-linked 5-methylpyrrole found in the coumermycin series conferred at least 10-fold more inhibitory activity than the similarly linked amide found in the novobiocin series [1]. This SAR finding underscores that the structural features critical for optimal gyrase inhibition are specific to coumermycin and not generalizable across the aminocoumarin class.

DNA gyrase Enzyme inhibition Structure-activity relationship

Coumermycin Retains In Vivo Efficacy Under Conditions Where Vancomycin Fails in MRSA Infection Models

In a mouse protection model of MRSA infection, coumermycin demonstrated a critical advantage over vancomycin. Coumermycin retained significant activity when administered 18 hours prior to infection, a scenario in which vancomycin's activity was completely lost [1]. Furthermore, coumermycin was active in a local thigh infection model, whereas vancomycin showed no activity [1]. Coumermycin was also the most active compound among those tested in neutropenic mice [1].

In vivo MRSA Vancomycin

Coumermycin Exhibits a Divergent Resistance Profile, Retaining Activity Against Novobiocin-Resistant S. aureus Mutants

Resistance mechanisms can vary significantly within a drug class. Studies in S. aureus have shown that accumulation of mutations in gyrB and parE can lead to high-level resistance to novobiocin, while susceptibility to coumermycin A1 is maintained [1][2]. This phenomenon is attributed to differences in the molecular interactions between each drug and the GyrB target, suggesting that coumermycin's larger, dimeric structure may engage the target in a way that is less easily disrupted by specific point mutations [3].

Antibiotic resistance GyrB mutations Novobiocin

Coumermycin Sodium: Optimal Scientific and Industrial Application Scenarios


Gold Standard Positive Control in Antibacterial Susceptibility Testing (AST) for Gram-Positive Cocci

Due to its exceptionally low and consistent MIC90 of ≤0.002 μg/ml against Staphylococcus spp., coumermycin serves as an ideal high-potency positive control in broth microdilution or agar dilution AST panels [1]. Its performance against both methicillin-susceptible and -resistant strains ensures robust assay validation for screening novel anti-staphylococcal agents.

Specialized Probe for Investigating DNA Gyrase B Subunit Structure and Function

Coumermycin's unique bispyrrole structure and its at least 10-fold greater inhibition of DNA gyrase compared to novobiocin analogs [2] make it a superior biochemical tool for probing the ATP-binding pocket of GyrB. It can be used in co-crystallization studies or enzymatic assays to define high-affinity binding interactions and to understand the structural basis of its enhanced potency.

In Vivo Efficacy Benchmark in Murine MRSA Infection Models

For preclinical studies evaluating new anti-MRSA therapies, coumermycin provides a rigorous comparator in vivo. Its demonstrated activity in challenging models, such as neutropenic mice and prophylactic administration, where vancomycin fails [3], establishes a high benchmark for efficacy and allows for the assessment of novel compounds under conditions where standard-of-care comparators are ineffective.

Reference Compound in Aminocoumarin Resistance Mechanism Studies

Coumermycin is essential for dissecting aminocoumarin resistance. Its divergent susceptibility profile compared to novobiocin in S. aureus GyrB mutant strains [4] enables researchers to map specific resistance-conferring mutations and understand the differential binding modes of these drugs to their target. This is crucial for developing next-generation gyrase inhibitors that can overcome existing resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coumermycin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.